neoechinulin A -

neoechinulin A

Catalog Number: EVT-8393844
CAS Number:
Molecular Formula: C19H21N3O2
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neoechinulin A is a bioactive compound primarily isolated from the marine fungus Eurotium rubrum. This compound belongs to a class of natural products known as diketopiperazines, which are characterized by their unique cyclic structure formed by two amino acids. Neoechinulin A has garnered attention due to its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

Source

Neoechinulin A was first isolated from the marine fungus Eurotium rubrum, where it is produced as a secondary metabolite. The identification of this compound has been facilitated by techniques such as ribosomal RNA sequencing, which helps in confirming the fungal species and its metabolic capabilities .

Classification

Neoechinulin A is classified as an alkaloid and specifically falls under the diketopiperazine category. Diketopiperazines are cyclic dipeptides that often exhibit various biological activities, making them significant in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of neoechinulin A can be achieved through various methods, with a focus on stereoselective approaches to ensure the correct configuration of the diketopiperazine moiety. One notable method involves the intramolecular cyclization of derivatives of tryptophan and alanine, which is critical for forming the diketopiperazine ring .

Technical Details

  1. Intramolecular Cyclization: The key step in synthesizing neoechinulin A involves heating a solution of the ΔTryptophan-L-Alanine derivative in solvents like toluene or benzene at elevated temperatures (80-110 ºC) to facilitate cyclization. Yields can vary based on temperature and reaction conditions, with reported yields ranging from 43% to 83% depending on the specific protocol used .
  2. Purification: Following synthesis, purification techniques such as high-performance liquid chromatography are employed to isolate neoechinulin A with high purity levels exceeding 98% .
Molecular Structure Analysis

Structure

Neoechinulin A features a complex molecular structure characterized by a diketopiperazine ring. The specific arrangement of atoms contributes to its biological activity. The molecular formula is C₁₄H₁₅N₃O₄, and its structure includes multiple functional groups that enhance its reactivity and interaction with biological targets.

Data

  • Molecular Weight: Approximately 273.29 g/mol
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks have been identified, indicating the presence of specific hydrogen atoms in the structure, which assists in confirming its identity during synthesis and analysis .
Chemical Reactions Analysis

Reactions

Neoechinulin A participates in various chemical reactions typical of diketopiperazines, including:

  • Redox Reactions: Exhibiting antioxidant properties that protect against oxidative stress.
  • Nitration Reactions: Demonstrating anti-nitration activity that is significant in cellular protection mechanisms against reactive nitrogen species .

Technical Details

The compound's ability to inhibit peroxynitrite-induced cell death has been studied extensively, showcasing its potential as a protective agent in neurodegenerative conditions .

Mechanism of Action

Process

The mechanism through which neoechinulin A exerts its biological effects primarily involves modulation of cellular signaling pathways. It has been shown to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation through:

  • Inhibition of IκB-α Degradation: Neoechinulin A prevents the phosphorylation and subsequent degradation of IκB-α, leading to reduced NF-κB activity in macrophages exposed to lipopolysaccharides .
  • Mitogen-Activated Protein Kinase Pathway: It selectively inhibits p38 phosphorylation without affecting other pathways like extracellular signal-regulated kinase or c-Jun N-terminal kinase .

Data

Studies indicate that pre-treatment with neoechinulin A enhances cell viability under stress conditions induced by inflammatory agents, highlighting its role as a cytoprotective agent.

Physical and Chemical Properties Analysis

Physical Properties

Neoechinulin A appears as a white powder with notable solubility in organic solvents such as methanol and dimethyl sulfoxide. Its melting point and specific rotation have been documented, providing essential data for characterization.

Chemical Properties

  • Solubility: Soluble in methanol and dimethyl sulfoxide.
  • Stability: Exhibits stability under various conditions but may undergo epimerization at elevated temperatures during synthesis .

Relevant analytical techniques such as high-performance liquid chromatography have confirmed its purity and stability.

Applications

Scientific Uses

Neoechinulin A has significant applications in pharmacology and medicinal chemistry due to its diverse biological activities:

  • Anti-inflammatory Agent: It shows promise in treating inflammatory diseases by modulating immune responses.
  • Neuroprotective Effects: Research indicates potential applications in neurodegenerative disorders due to its ability to protect neuronal cells from oxidative damage .
  • Antioxidant Activity: Its capacity to scavenge reactive oxygen species positions it as a candidate for further development in antioxidant therapies.
Biosynthesis and Natural Sources of Neoechinulin A

Fungal Origins: Aspergillus Species, Eurotium Species, and Marine-Derived Fungi

Neoechinulin A is a prenylated indole alkaloid predominantly biosynthesized by various filamentous fungi. The most prolific producers belong to the genera Aspergillus and Eurotium (the teleomorph of Aspergillus), particularly species thriving in marine ecosystems. Marine-derived fungi, adapted to saline and high-osmotic pressure environments, demonstrate enhanced metabolic capabilities for producing structurally complex secondary metabolites like neoechinulin A [1] [4] [6].

Aspergillus species, especially those within the section Aspergillus (formerly the Aspergillus glaucus group), are consistently identified as significant sources. Aspergillus amstelodami, Aspergillus chevalieri, and Aspergillus ruber have been documented to produce neoechinulin A and its analogs. Similarly, Eurotium species, including Eurotium rubrum, Eurotium amstelodami, and Eurotium herbariorum, isolated from diverse marine substrates like sponges, algae, and sediments, are established producers [1] [4] [6]. These species are notably xerophilic and halotolerant, enabling colonization of marine niches and nutrient-poor substrates like damp building materials. Strains of Eurotium rubrum and Eurotium amstelodami derived from marine sponges have yielded substantial quantities of neoechinulin A during laboratory cultivation [1] [4] [6]. Beyond these genera, marine fungi such as Microsporum species and the ascomycete Xylaria euglossa also contribute to the natural occurrence of this alkaloid [1].

Table 1: Major Fungal Producers of Neoechinulin A and Their Common Sources

Fungal SpeciesGenus AffiliationCommon Environmental SourcesDocumented Metabolites
Eurotium rubrumEurotiumMarine sponges, hypersaline waters, damp building materialsNeoechinulin A, Neoechinulin B, Echinulin
Eurotium amstelodamiEurotiumMarine sponges, dried fruits, damp building materialsNeoechinulin A, Neoechinulin B, Flavoglaucin
Eurotium herbariorumEurotiumDamp building materials, cereals, textilesNeoechinulin A, Echinulin, Isoechinulins
Aspergillus amstelodamiAspergillusMarine environments, soil, plant debrisNeoechinulin A, Preechinulin, Echinulin
Aspergillus ruberAspergillusMarine sediments, hypersaline soilsNeoechinulin A, Isoechinulin A
Xylaria euglossaXylariaTropical plants, decaying woodNeoechinulin A, Cryptoechinulin

The specific culture conditions significantly influence neoechinulin A yield. For instance, Eurotium amstelodami cultivated on complex media like Czapek yeast extract (CY) agar generates substantially higher biomass and metabolite output compared to minimal media like malt extract (ME) agar [6]. Marine-derived strains often show distinct chemical profiles compared to their terrestrial counterparts, although both environmental and building material-derived strains of Eurotium amstelodami and Eurotium rubrum exhibit similar neoechinulin production capabilities [6]. This underscores the genetic predisposition of these species towards synthesizing this class of alkaloids.

Plant-Associated Sources: Tinospora sagittata, Opuntia dillenii, and Cannabis sativa

While fungal fermentation represents the primary source, neoechinulin A and its stereoisomers have also been isolated from specific higher plants, indicating either endogenous biosynthetic capabilities or endophytic fungal associations. The roots of Tinospora sagittata (Ranunculaceae), known as "Tinosporae Radix" in traditional medicine, contain neoechinulin A within their ethanolic extracts [1] [2]. Similarly, the edible cactus Opuntia dillenii (Cactaceae) and the widely cultivated herb Cannabis sativa (Cannabaceae) have been identified as plant sources [1] [2].

In Cannabis sativa, neoechinulin A is found in the seeds, along with related stereoisomers like (12S, 22R)-Dihydroxyisoechinulin A, (12S, 22S)-Dihydroxyisoechinulin A, (12R)-Neoechinulin A, and (12S)-Neoechinulin A [1] [2]. Portulaca oleracea (purslane) also contains neoechinulin A within aqueous extracts of the whole plant, alongside other indole alkaloids such as oleraindole A, neoechinulin D, isoechinulin A, and echinulin [1] [4]. The presence of these complex fungal-derived alkaloids in plants strongly suggests symbiotic relationships with endophytic fungi (likely Aspergillus or Eurotium species) capable of synthesizing neoechinulins in planta. However, definitive confirmation of whether the plants themselves possess the biosynthetic machinery or rely solely on fungal symbionts requires further investigation. The extraction methods vary, with ethanolic and aqueous extracts being common for plant material [1] [2].

Table 2: Plant Sources of Neoechinulin A and Associated Compounds

Plant SpeciesFamilyPlant Part UsedExtraction MethodIsolated Neoechinulin-Related CompoundsReference Context
Tinospora sagittataRanunculaceaeRootsEthanolic extractNeoechinulin ATraditional Medicine
Opuntia dilleniiCactaceaeNot specifiedNot specifiedNeoechinulin A derivativesNatural Product Screening
Cannabis sativaCannabaceaeSeeds (Hemp seed)Solvent extractionNeoechinulin A, (12R)-Neoechinulin A, (12S)-Neoechinulin A, DihydroxyisoechinulinsPhytochemical Analysis
Portulaca oleraceaPortulacaceaeWhole plantAqueous extractNeoechinulin A, Neoechinulin D, Isoechinulin A, Echinulin, Oleraindole AAnti-inflammatory Screening
Aconitum carmichaeliiRanunculaceaeRootsEthanolic extractNeoechinulin A, Emodin, Emodin-8-O-β-D-glucosideAnti-viral Screening
Cyrtomium fortuneiDryopteridaceaeNot specifiedNot specifiedNeoechinulin derivativesNatural Product Report

Biosynthetic Pathways: Diketopiperazine Core and Prenylation Mechanisms

The biosynthesis of neoechinulin A involves a convergent pathway characteristic of fungal prenylated indole alkaloids, centered on the formation of a diketopiperazine (DKP) core followed by regioselective prenylation. The core structure originates from the condensation of two proteinogenic amino acids: L-tryptophan and L-alanine [1] [5] [8].

  • Diketopiperazine Core Formation: The initial step involves the enzymatic coupling of L-tryptophan and L-alanine, forming a linear dipeptide, cyclo-L-tryptophyl-L-alanine. This dipeptide undergoes intramolecular cyclization catalyzed by a non-ribosomal peptide synthetase (NRPS) or a DKP synthase, resulting in the formation of the characteristic bicyclic 2,5-diketopiperazine scaffold. This core structure, identified as (3S,6S)-3-benzyl-6-methylpiperazine-2,5-dione or a closely related variant, serves as the fundamental precursor for neoechinulin A and related echinulin alkaloids [1] [5] [8]. The stereochemistry of the alanine-derived C-12 methyl group is crucial. Intramolecular cyclization conditions significantly impact the stereochemical integrity of this center. Cyclization of the linear precursor at lower temperatures (80°C) favors retention of configuration, yielding optically pure (12S)-neoechinulin A. In contrast, higher temperatures (110°C) promote partial racemization, leading to reduced enantiomeric excess [8]. This suggests the α-proton of the alanine moiety in the linear precursor or nascent DKP is susceptible to epimerization under thermal stress.

  • Prenylation Mechanisms: The hallmark structural feature of neoechinulin A is the isoprenoid side chain attached to the indole ring. This modification occurs via a regiospecific prenylation at the C-2 position of the tryptophan-derived indole nucleus. The reaction is catalyzed by prenyltransferases, enzymes utilizing dimethylallyl diphosphate (DMAPP) as the isoprenoid donor. Fungal indole prenyltransferases (IPTs), often membrane-associated, catalyze the electrophilic alkylation of the electron-rich indole C-2 position by the dimethylallyl cation derived from DMAPP. This step generates the immediate precursor, often referred to as "preechinulin" or a similar dihydro derivative [1] [5] [9]. In neoechinulin A, a subsequent dehydrogenation step oxidizes the prenyl side chain, converting the terminal methyl group into an exomethylene moiety (–CH₂ at C-22/C-23), thereby forming the characteristic isobutenyl group conjugated with the indole ring. This dehydrogenation is crucial for conferring specific biological activities, as the unsaturated exomethylene group is implicated in electrophilic reactivity and interaction with biological targets [5] [9]. Synthetic studies on neoechinulin B derivatives (structurally similar to neoechinulin A but differing in oxidation state) confirm that the absence of this exomethylene group abolishes significant antiviral activity, highlighting its functional importance [9].

Figure: Simplified Biosynthetic Pathway of Neoechinulin A

1. Dipeptide Formation: L-Tryptophan + L-Alanine → Cyclo-L-Trp-L-Ala (Linear Dipeptide)2. Diketopiperazine Cyclization: Cyclo-L-Trp-L-Ala → (3S,6S)-3-(1H-Indol-3-ylmethyl)-6-methylpiperazine-2,5-dione (Core DKP)3. Prenylation: Core DKP + DMAPP (Dimethylallyl Diphosphate) → Preechinulin (C-2 Prenylated Dihydro Intermediate)4. Dehydrogenation: Preechinulin → Neoechinulin A (Introduction of exomethylene group)

The concerted action of the DKP synthase and specific prenyltransferases/dehydrogenases enables fungi to generate the complex neoechinulin A scaffold efficiently. Recent advances in synthetic biology have exploited the understanding of this pathway, developing streamlined chemical syntheses that mimic the biosynthetic steps – particularly the DKP formation and prenylation – to access neoechinulin A and novel analogs under mild laboratory conditions [5] [9]. These synthetic approaches validate the proposed biosynthetic route and facilitate the production of derivatives for structure-activity relationship studies.

Properties

Product Name

neoechinulin A

IUPAC Name

(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-

InChI Key

MYRPIYZIAHOECW-GDNBJRDFSA-N

SMILES

CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1

Canonical SMILES

CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1

Isomeric SMILES

CC1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1

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